molecular formula C9H5F2NO3S B14171664 4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid CAS No. 1807181-49-2

4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid

Cat. No.: B14171664
CAS No.: 1807181-49-2
M. Wt: 245.20 g/mol
InChI Key: STJJRMSMCSMCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group, a difluoromethoxy group, and a mercapto group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group through a nucleophilic substitution reaction, followed by the introduction of the difluoromethoxy group via a halogen exchange reaction. The mercapto group is then introduced through a thiolation reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mercapto group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-fluorobenzoic acid
  • 4-Cyano-2-fluorobenzoic acid
  • 4-Bromo-3-thiophenecarboxylic acid

Uniqueness

4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid is unique due to the presence of both a difluoromethoxy group and a mercapto group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1807181-49-2

Molecular Formula

C9H5F2NO3S

Molecular Weight

245.20 g/mol

IUPAC Name

4-cyano-3-(difluoromethoxy)-5-sulfanylbenzoic acid

InChI

InChI=1S/C9H5F2NO3S/c10-9(11)15-6-1-4(8(13)14)2-7(16)5(6)3-12/h1-2,9,16H,(H,13,14)

InChI Key

STJJRMSMCSMCKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C#N)S)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.